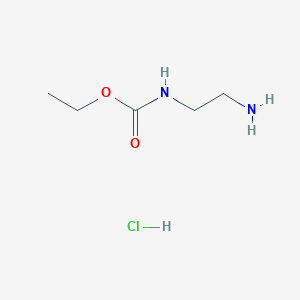

ethyl N-(2-aminoethyl)carbamate hydrochloride

Overview

Description

Ethyl N-(2-aminoethyl)carbamate hydrochloride, also known as 2-aminoethylcarbamate hydrochloride, is an organic compound with the chemical formula C5H12ClN3O2. It is an organic compound used in a variety of scientific research applications. This compound is a white crystalline solid that is soluble in water and has a molecular weight of 197.63 g/mol. It is an important intermediate in the synthesis of other compounds and has been used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages :

- Weber and Sharypov (2009) discuss ethyl carbamate, a toxic chemical found in many fermented foods and beverages. It's identified as genotoxic and carcinogenic for various species and classified as a probable human carcinogen. This paper elaborates on the chemical mechanisms of its production and methods to determine its presence in food and beverages, including gas chromatography and high-performance liquid chromatography (Weber & Sharypov, 2009).

Carcinogenicity of Alcoholic Beverages :

- Baan et al. (2007) reassessed the carcinogenicity of alcoholic beverages and ethyl carbamate, emphasizing its classification as a probable carcinogen to humans (Baan et al., 2007).

CO2 Capture Applications :

- Wu et al. (2019) investigated the structure-activity relationship of diamines in CO2 capture. The study found that methyl and ethyl groups improve absorption rate and cyclic CO2 capacity, highlighting the role of ethyl groups in enhancing the efficiency of CO2 capture processes (Wu et al., 2019).

Food and Environmental Toxicant :

- Gowd et al. (2018) provide insights into ethyl carbamate as an emerging toxicant in food and environment. The paper discusses its formation, metabolism, detection methods, toxic effects on various organs, and strategies to mitigate its presence in food products (Gowd et al., 2018).

Synthesis and Catalysis :

- Chai Lan-qin and Wang Xi-cun (2004) focus on the synthesis of ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates under liquid-liquid phase transfer catalysis, highlighting the method's efficiency and high yield in the synthesis process (Chai Lan-qin & Wang Xi-cun, 2004).

Quantitative Detection in Alcoholic Beverages :

- Yang et al. (2013) discuss a new approach for the quantitative detection of ethyl carbamate in alcoholic beverages using surface-enhanced Raman scattering. This method offers potential for in situ assessment and identification of ethyl carbamate in the alcoholic beverage industry (Yang et al., 2013).

properties

IUPAC Name |

ethyl N-(2-aminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-2-9-5(8)7-4-3-6;/h2-4,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWBLLOSGPJVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-(2-aminoethyl)carbamate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

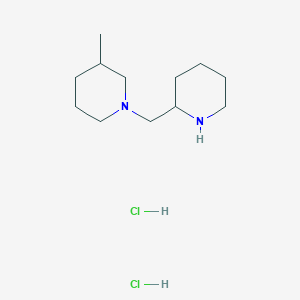

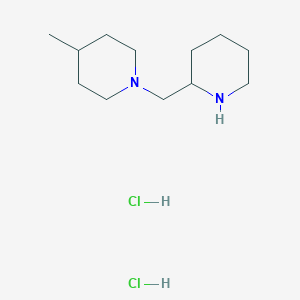

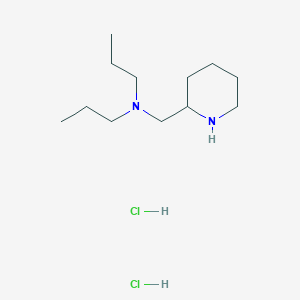

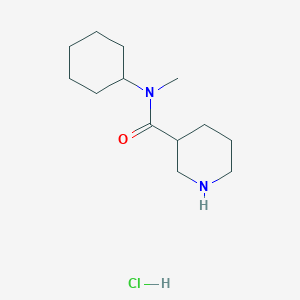

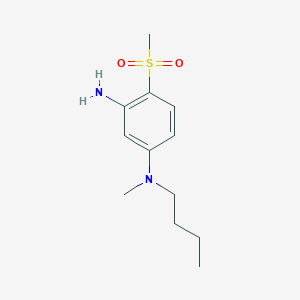

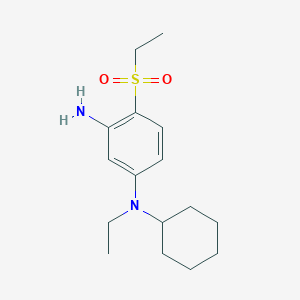

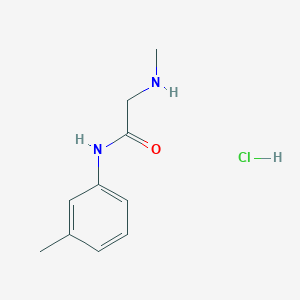

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Hydroxyethyl)-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424799.png)

![N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424800.png)

![N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424813.png)